4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 861382-63-0, also registered as 82231-52-5) is the optimal 4-bromo-pyrazole building block for medicinal chemistry due to its superior cross-coupling reactivity for biaryl/heteroaryl library synthesis. It enables efficient, orthogonal diversification with distinct synthetic handles at positions 3 and 4, eliminating low-yielding halogenation steps. Laboratories—request a quote or buy now to explore its full potential.

Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
CAS No. 861382-63-0
Cat. No. B3430774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid
CAS861382-63-0
Molecular FormulaC5H5BrN2O2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)O)Br
InChIInChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
InChIKeyXIZPNSLYWMMPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 861382-63-0): Chemical Identity and Procurement Context


4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 861382-63-0; also registered under CAS 82231-52-5) is a heterocyclic organic compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol [1]. It features a 1H-pyrazole core substituted with a methyl group at position 5, a bromine atom at position 4, and a carboxylic acid group at position 3 . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the bromine atom serves as a critical synthetic handle for further functionalization .

Beyond the Pyrazole Core: Why Analogs of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid are Not Interchangeable


Substituting 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid with a close analog, such as its des-bromo or chloro counterparts, is not chemically valid. The bromine atom at the 4-position is a strategically placed heavy halogen that serves as a high-value synthetic handle. It enables efficient and orthogonal transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) that are either not possible or far less efficient with the corresponding hydrogen, methyl, or even chloro analogs . Furthermore, the bromine atom's size and polarizability influence the compound's physicochemical properties, such as its predicted density (1.934 g/cm³) and melting point (256-257 °C), which differ from other 4-substituted analogs, impacting purification, formulation, and handling in a laboratory setting .

Quantifying the Difference: A Comparative Analysis of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid for Informed Sourcing


Synthetic Utility: Bromine as a Superior Cross-Coupling Handle Over Chlorine

The primary differentiator is the 4-bromo substituent. While no direct head-to-head kinetic studies were found, it is a fundamental principle of organometallic chemistry that aryl bromides are significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and higher yields when using this compound as a building block compared to its 4-chloro analog, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid . The 5-methyl group further directs reactivity, making this a uniquely positioned scaffold for constructing complex molecular libraries .

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Physicochemical Differentiation: Melting Point Comparison with 4-Chloro Analog

The compound exhibits a melting point of 256-257 °C [1]. This is significantly lower than the melting point of its direct chloro analog, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, which is reported as 273-276 °C (decomposition) . This ~20 °C difference is a direct consequence of the halogen substitution and has practical implications for purification by recrystallization and for handling during synthesis.

Physicochemical Properties Solid Form Characterization Analytical Chemistry

Biological Activity Context: Lack of Direct Data vs. Class-Level Observations

A direct, quantitative biological comparison between 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid and its analogs is not available in the sourced literature. However, a class-level inference can be made from a study on pyrazole-3-carboxylic acid (PZC) derivatives, which reports that 4-bromo-pyrazole-3-carboxylic acid (Br-PZC) exhibits weak inhibition of the enzyme TcPRAC with a Ki of 1000 µM, compared to a Ki of >2000 µM for the unsubstituted pyrazole-3-carboxylic acid (PZC) [1]. This suggests that 4-bromo substitution can modulate biological activity, but any extrapolation to the 5-methyl-substituted target compound requires direct experimental confirmation.

Enzyme Inhibition Structure-Activity Relationship (SAR) Pyrazole Derivatives

Targeted Application Scenarios for 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Lead Optimization via Cross-Coupling

When a synthetic route requires introducing diverse aryl, heteroaryl, or amine groups at the pyrazole 4-position, this 4-bromo derivative is the optimal starting material. Its superior reactivity in cross-coupling chemistry (as established by class-level inference) compared to the 4-chloro analog makes it the reagent of choice for generating focused libraries of pyrazole-based candidates in drug discovery projects .

Synthetic Chemistry: Orthogonal Functionalization of a Trisubstituted Pyrazole

This compound offers a unique platform for orthogonal synthesis. The carboxylic acid at position 3 and the bromine at position 4 are distinct functional handles that can be modified in separate, sequential steps. The methyl group at position 5 provides steric bulk that can influence regioselectivity in subsequent reactions, a feature not present in the des-methyl analog [1].

Chemical Procurement: Avoiding Synthetic Delays with a Critical Intermediate

For laboratories aiming to bypass low-yielding halogenation steps, procuring this compound is a strategic choice. The significant melting point difference (256-257 °C) compared to its chloro analog (273-276 °C) also serves as a crucial quality control metric, allowing for simple identity verification and purity assessment upon receipt .

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